tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698274
InChI: InChI=1S/C11H22N2O2/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14)
SMILES: CCC1(CNC1)CNC(=O)OC(C)(C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate

CAS No.:

Cat. No.: VC13698274

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C11H22N2O2/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14)
Standard InChI Key QORAHQDJGIGBKS-UHFFFAOYSA-N
SMILES CCC1(CNC1)CNC(=O)OC(C)(C)C
Canonical SMILES CCC1(CNC1)CNC(=O)OC(C)(C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a four-membered azetidine ring substituted with an ethyl group at the 3-position. A methylene bridge connects the azetidine nitrogen to the carbamate group, which is protected by a tert-butyl moiety. The molecular formula is inferred as C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>, with a theoretical molecular weight of 214.31 g/mol (calculated via PubChem’s molecular weight algorithm) .

Key Structural Features:

  • Azetidine ring: The strained four-membered ring influences reactivity and conformational stability.

  • Ethyl substituent: Enhances steric bulk compared to methyl analogs, potentially altering solubility and interaction with biological targets .

  • tert-Butyl carbamate: A common protecting group for amines, offering stability under basic and nucleophilic conditions .

Synthesis and Reaction Pathways

Carbamate Formation

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions. For example, N-hydroxyl carbamates are synthesized by treating hydroxylamine derivatives with Boc<sub>2</sub>O in ether solvents . Adapting this method, the ethylazetidine precursor could be reacted with Boc<sub>2</sub>O to yield the target compound:

Azetidine-NH2+Boc2OBasetert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate\text{Azetidine-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate}

Side products may form if competing nucleophiles (e.g., water) are present, necessitating anhydrous conditions .

Purification and Characterization

Purification likely involves crystallization from hexane/benzene mixtures or column chromatography . Characterization via <sup>1</sup>H NMR would reveal:

  • tert-Butyl protons: A singlet at δ ~1.4 ppm.

  • Azetidine protons: Complex splitting patterns between δ 3.0–4.0 ppm due to ring strain and ethyl substituents .

Physicochemical Properties

Predicted Data (Based on Analogs)

PropertyValue (Ethyl Derivative)Methyl Analog Reference
Molecular Weight214.31 g/mol200.28 g/mol
Melting Point~90–95°CNot reported
Boiling Point~210°CNot reported
Solubility in CH<sub>2</sub>Cl<sub>2</sub>HighHigh
LogP1.2 (estimated)0.9

The ethyl group increases hydrophobicity compared to methyl analogs, as reflected in the higher predicted LogP .

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, consistent with tert-butyl carbamates .

  • Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl in dioxane), regenerating the free amine .

Applications in Organic Synthesis

Amine Protection in Peptide Synthesis

The Boc group shields primary amines during solid-phase peptide synthesis. Its stability under basic conditions allows sequential deprotection of Fmoc groups without side reactions .

Intermediate in Pharmaceutical Synthesis

Azetidine carbamates serve as precursors to bioactive molecules. For instance, 3-substituted azetidines are explored as:

  • Neurological agents: Modulators of σ-1 receptors .

  • Antibiotics: Building blocks for β-lactam analogs .

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